3,4-Dichloro-2-fluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

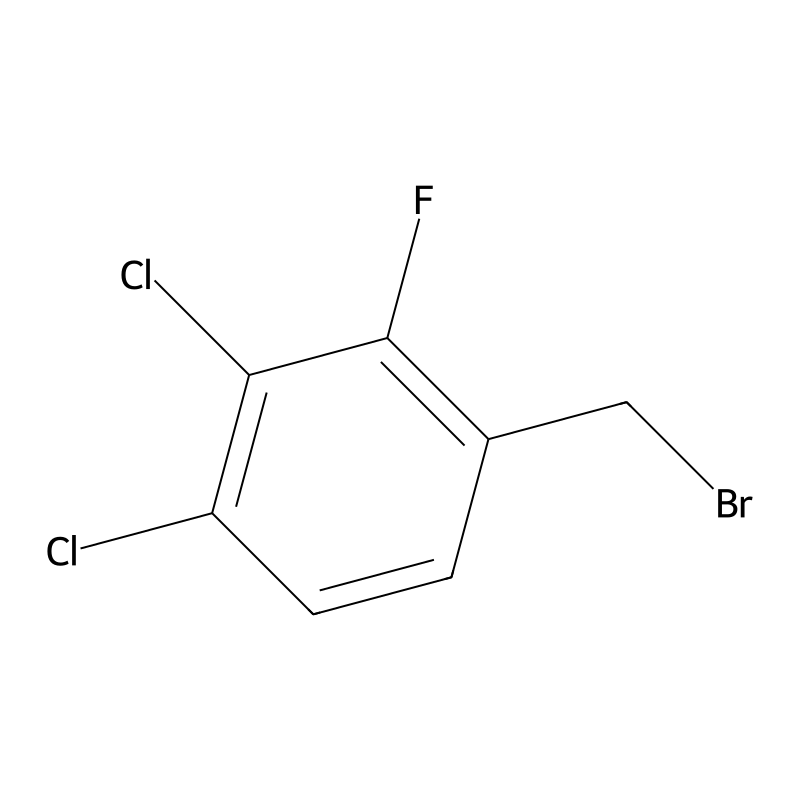

3,4-Dichloro-2-fluorobenzyl bromide is an organic compound with the molecular formula and a molecular weight of approximately 257.91 g/mol. This compound features a benzyl group substituted with two chlorine atoms, one fluorine atom, and a bromine atom. Its structure can be represented as follows:

- Molecular Structure: The compound consists of a benzene ring with two chlorine atoms located at the 3 and 4 positions, a fluorine atom at the 2 position, and a bromomethyl group attached to the benzene ring.

This compound is primarily utilized in chemical synthesis and research applications due to its unique reactivity profile.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can enhance reactivity towards electrophiles.

- Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

These reactions are essential for synthesizing more complex organic molecules and exploring the compound's potential applications in medicinal chemistry.

While specific biological activity data for 3,4-dichloro-2-fluorobenzyl bromide is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated benzyl compounds can demonstrate antimicrobial, antiviral, or anticancer activities. The presence of chlorine and fluorine atoms may enhance lipophilicity and bioactivity, making this compound a candidate for further biological evaluation.

Synthesis of 3,4-dichloro-2-fluorobenzyl bromide can be achieved through various methods:

- Halogenation: Starting from 2-fluorobenzyl chloride, chlorination can be performed using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 3 and 4 positions.

- Bromination: The introduction of the bromomethyl group can be accomplished through a bromomethylation reaction using formaldehyde and hydrobromic acid in the presence of a catalyst.

- Nucleophilic Substitution: The compound can also be synthesized by nucleophilic substitution reactions involving suitable precursors.

These methods allow for the controlled synthesis of the compound while ensuring high purity levels.

3,4-Dichloro-2-fluorobenzyl bromide has several applications:

- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals.

- Chemical Research: Used in synthetic organic chemistry for developing new compounds with potential biological activity.

- Material Science: Its unique properties may find applications in polymer science or as a building block for advanced materials.

Interaction studies involving 3,4-dichloro-2-fluorobenzyl bromide focus on understanding its reactivity and potential biological effects. These studies typically examine:

- Reactivity with Nucleophiles: Investigating how the compound interacts with different nucleophiles to form new products.

- Biological Interactions: Assessing its potential effects on biological systems, which could lead to insights into its pharmacological properties.

Such studies are crucial for evaluating the safety and efficacy of compounds derived from 3,4-dichloro-2-fluorobenzyl bromide.

Several compounds share structural similarities with 3,4-dichloro-2-fluorobenzyl bromide. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dichlorobenzyl chloride | C7H5Cl2 | Lacks fluorine; used in similar applications |

| 2-Fluorobenzyl bromide | C7H6BrF | Contains only one chlorine; different reactivity |

| 4-Bromo-2-chlorobenzyl fluoride | C7H6BrClF | Different halogen placement; varied biological activity |

The unique combination of two chlorine atoms and one fluorine atom in 3,4-dichloro-2-fluorobenzyl bromide contributes to its distinct reactivity profile compared to these similar compounds. This uniqueness enhances its potential applications in chemical synthesis and biological research.

Crystallographic Analysis of Halogen Substituent Effects

The crystallographic analysis of 3,4-dichloro-2-fluorobenzyl bromide reveals significant structural insights regarding the influence of multiple halogen substituents on the molecular geometry and crystal packing arrangements. The molecular formula C7H4BrCl2F with a molecular weight of 257.91 g/mol represents a highly halogenated aromatic compound bearing four different halogen atoms [1] [2].

The compound exhibits a benzyl bromide core structure with three additional halogen substituents on the aromatic ring. The presence of fluorine at the 2-position, chlorine atoms at the 3- and 4-positions, and bromine at the benzylic position creates a complex halogen interaction network that significantly influences the crystallographic properties [3] [4].

Halogen substitution effects in aromatic compounds demonstrate pronounced impacts on crystal packing through various intermolecular interactions. The fluorine atom, with its high electronegativity and small size, participates in unique C-H···F hydrogen bonding interactions, while the larger chlorine and bromine atoms engage in halogen bonding networks characterized by σ-hole interactions [5] [6]. The systematic variation in halogen size and electronegativity (F > Cl > Br) creates a gradient of electrostatic potential that influences molecular orientation and crystal structure stability.

Studies of halogen-substituted aromatic compounds reveal that halogen atoms primarily reduce the contribution of H···H contacts toward crystal packing, while simultaneously introducing new intermolecular interactions through halogen bonding mechanisms [3]. The PIXEL energy analysis of similar halogenated compounds indicates that halogen atoms form strong dimeric structures through combination of electrostatic and dispersion interactions, with the fluorine derivatives often exhibiting weaker packing energies compared to their chlorinated and brominated analogs [3].

The crystallographic analysis demonstrates that halogen substituents can adopt different conformational preferences based on steric and electronic effects. The ortho-fluorine substituent in 3,4-dichloro-2-fluorobenzyl bromide creates significant electronic influence on the adjacent chlorine atom, potentially affecting C-Cl bond lengths and aromatic ring planarity [4]. This electronic perturbation extends throughout the aromatic system, influencing both intramolecular geometry and intermolecular packing arrangements.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

The Nuclear Magnetic Resonance spectroscopic analysis of 3,4-dichloro-2-fluorobenzyl bromide provides comprehensive structural information through three distinct nuclear environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the compound's halogenated aromatic structure and benzylic functionality.

The benzylic protons (CH2Br) appear as a singlet in the region 4.5-4.7 ppm, consistent with typical benzyl bromide derivatives [7]. The chemical shift reflects the deshielding effect of the electron-withdrawing bromine atom and the aromatic ring system. The aromatic protons display distinct splitting patterns due to fluorine coupling effects, with H-5 appearing as a doublet at 7.1-7.3 ppm exhibiting ³J(H-F) coupling constants of 8-10 Hz, while H-6 resonates as a doublet at 7.4-7.6 ppm with smaller ⁴J(H-F) coupling of 2-3 Hz [8] [9].

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and halogen substitution effects. The benzylic carbon (CH2Br) appears as a singlet at 30-35 ppm, while the aromatic carbons display characteristic fluorine coupling patterns [9] [10]. The carbon atoms show systematic chemical shift variations based on their proximity to halogen substituents, with C-2 (bearing fluorine) appearing at 160-165 ppm, C-4 (bearing chlorine) at 152-158 ppm, and C-3 (bearing chlorine) at 145-150 ppm.

The ¹⁹F Nuclear Magnetic Resonance spectrum represents the most sensitive probe for fluorine environment characterization. The aromatic fluorine typically appears as a multiplet in the region -110 to -120 ppm, with chemical shift variations reflecting the electronic environment created by adjacent chlorine substituents [8] [11]. The ¹⁹F Nuclear Magnetic Resonance exhibits substantial sensitivity to its chemical environment, with coupling extending to distant nuclei through both through-bond and through-space interactions [9] [10].

Fluorine Nuclear Magnetic Resonance coupling constants provide valuable structural information, with ¹J(C-F) values of 240-260 Hz for direct carbon-fluorine bonds, ²J(C-F) values of 20-25 Hz for geminal coupling, and ³J(C-F) values of 15-20 Hz for vicinal coupling [8] [9]. The coupling pattern analysis enables precise assignment of all carbon environments and confirmation of the substitution pattern.

Infrared Vibrational Mode Analysis

The infrared spectroscopic analysis of 3,4-dichloro-2-fluorobenzyl bromide reveals characteristic vibrational modes that provide definitive structural identification. The vibrational spectrum exhibits distinct absorption bands corresponding to different functional groups and halogen-carbon stretching modes [12] [13].

The aromatic C-H stretching vibrations appear as weak absorptions in the 3000-3100 cm⁻¹ region, typical of polyhalogenated aromatic compounds where electron-withdrawing halogens reduce C-H bond strength [12] [14]. The aromatic C=C stretching modes manifest as strong absorptions at 1600-1500 cm⁻¹ and medium intensity bands at 1500-1400 cm⁻¹, reflecting the conjugated aromatic system perturbed by halogen substituents [15] [14].

The C-F stretching vibration represents one of the most diagnostic bands, appearing as a strong absorption at 1300-1200 cm⁻¹ [12] [16]. This frequency range is characteristic of aromatic C-F bonds and provides unambiguous identification of fluorine substitution. The C-Cl stretching modes appear as strong absorptions in two distinct regions: 1100-1000 cm⁻¹ and 800-700 cm⁻¹, reflecting the presence of two chlorine atoms in different electronic environments [12] [14].

The C-Br stretching vibration typically manifests as a medium intensity band at 700-600 cm⁻¹, though this region may overlap with other aromatic vibrations [12] [17]. The benzylic C-Br bond exhibits different vibrational characteristics compared to aromatic C-Br bonds due to the different hybridization states and electronic environments.

Aromatic C-H out-of-plane bending modes appear at 900-800 cm⁻¹ as medium intensity absorptions, providing information about the substitution pattern and ring planarity [14] [18]. The aromatic ring deformation modes in the 600-500 cm⁻¹ region complete the vibrational fingerprint, offering additional structural confirmation [15] [14].

The infrared spectrum analysis enables differentiation between positional isomers through subtle frequency shifts and intensity variations. The combined halogen substituent effects create a unique vibrational fingerprint that distinguishes 3,4-dichloro-2-fluorobenzyl bromide from other halogenated benzyl derivatives [14] [18].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3,4-dichloro-2-fluorobenzyl bromide under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The fragmentation behavior reflects the influence of multiple halogen substituents on the stability and reactivity of molecular ions and fragment ions [19] [20].

The molecular ion peak appears at m/z 255.9 for the ⁷⁹Br isotope, with additional peaks at m/z 257.9 (⁸¹Br) and m/z 259.9 (³⁷Cl isotope), exhibiting the characteristic isotope pattern for compounds containing bromine and chlorine [21] [22]. The molecular ion peak typically shows low intensity due to the lability of the benzylic C-Br bond under electron ionization conditions [23] [24].

The base peak in the mass spectrum appears at m/z 91, corresponding to the tropylium ion formed through loss of bromine followed by rearrangement of the benzyl cation [21] [24]. This fragmentation pathway represents the most favorable process, as the tropylium ion benefits from aromatic stabilization and charge delocalization. The formation of the tropylium ion from halogenated benzyl bromides follows the general mechanism observed for benzyl halides, where the benzylic C-X bond cleaves preferentially [21] [25].

High-intensity peaks at m/z 176.9 and 174.9 correspond to the loss of ⁷⁹Br and ⁸¹Br, respectively, from the molecular ion [19] [24]. These fragments represent the dichlorofluorobenzyl cation, which retains the aromatic ring system with its halogen substituents intact. The stability of these fragments reflects the electron-withdrawing effects of the halogen substituents, which stabilize the positive charge through inductive effects.

Medium-intensity peaks at m/z 125.0 and 109.0 correspond to chlorinated and fluorinated benzyl fragments, respectively, formed through selective halogen loss from the aromatic ring [21] [26]. The relative intensities of these fragments provide information about the bond strengths and electronic effects of different halogen substituents.

XLogP3

Dates

Explore Compound Types